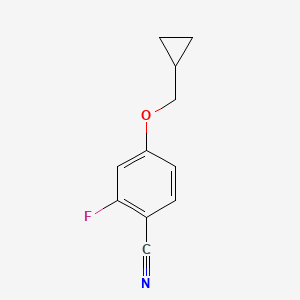

4-Cyclopropylmethoxy-2-fluoro-benzonitrile

Vue d'ensemble

Description

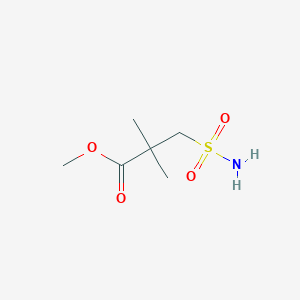

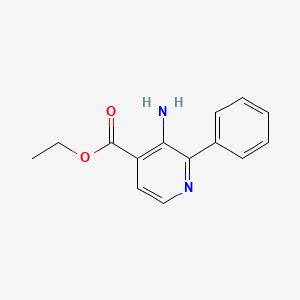

4-Cyclopropylmethoxy-2-fluoro-benzonitrile is a chemical compound with the molecular formula C11H10FNO and a molecular weight of 191.2 . It is used in various chemical reactions and has several applications in the field of chemistry.

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylmethoxy-2-fluoro-benzonitrile consists of a benzene ring with a nitrile group (-CN), a fluoro group (-F), and a cyclopropylmethoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

4-Cyclopropylmethoxy-2-fluoro-benzonitrile has a predicted boiling point of 299.5±20.0 °C and a predicted density of 1.20±0.1 g/cm3 . Other physical and chemical properties such as solubility, stability, and reactivity can be determined through experimental analysis.Applications De Recherche Scientifique

Fluorescence and Internal Conversion

The introduction of a fluoro-substituent in phenyl rings, such as in 4-(1-azetidinyl)benzonitrile derivatives, impacts fluorescence quantum yields and decay times in alkane solvents. This change is evident in compounds like 2-fluoro-4-(1-azetidinyl)benzonitrile, where the fluorescence originates from a locally excited state. The internal conversion yield is notably higher in these compounds compared to those without fluoro-substituents, indicating a significant impact on the radiationless deactivation of the excited state (Druzhinin et al., 2001).

Liquid Crystal Transition Temperatures

Laterally fluoro-substituted benzonitriles, linked to a cyclohexane ring, have been studied for their liquid-crystal transition temperatures. These compounds display different transition temperatures compared to non-laterally substituted analogues, showing the influence of fluoro-substitution on liquid crystal properties (Kelly & Schad, 1985).

Fluorescence Polarity Probes

Dialkylaminobenzonitriles, including fluoro-substituted variants, have been used as fluorescence polarity probes in aqueous solutions, such as cyclodextrins. These compounds exhibit dual fluorescence, which aids in understanding the photophysical behavior and complexation processes in various environments (Cox, Hauptman, & Turro, 1984).

Influence on Liquid Crystal Behavior

The impact of laterally substituted groups, including fluoro groups, on cyanobiphenyl-based compounds has been examined. These modifications affect the self-assembly in liquid crystal (LC) phases and the fluorescence properties of the compounds, providing insights into the role of lateral groups in LC behavior (M K et al., 2022).

Electrophilic Intermediate Generation

4-(Trifluoromethoxy)benzonitrile's fragmentation into fluorophosgene and benzonitrile under photocatalytic conditions has been explored. This process demonstrates a novel method for generating electrophilic intermediates, which are not based on radical reactivity, expanding the possibilities in synthetic chemistry (Petzold et al., 2018).

High Voltage Lithium Ion Battery Applications

In the realm of energy storage, 4-(Trifluoromethyl)-benzonitrile has been used as an electrolyte additive for high voltage lithium ion batteries, significantly enhancing the cyclic stability and capacity retention of the batteries (Huang et al., 2014).

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-11-5-10(4-3-9(11)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOUOBJQLCNVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1432374.png)

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)

![5-Methyl-7-azaspiro[3.5]nonane](/img/structure/B1432389.png)